molecular formula C12H14F3N3O2 B2551326 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine CAS No. 2415509-58-7

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine

Cat. No.: B2551326
CAS No.: 2415509-58-7
M. Wt: 289.258
InChI Key: HDYRSDHLZZHOCX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine is a complex organic compound that features a morpholine ring substituted with dimethyl groups and a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 2,6-dimethylmorpholine with 4-(trifluoromethyl)pyrimidine-2-carbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the pyrimidine and trifluoromethyl groups, making it less versatile in terms of chemical reactivity and applications.

    4-(Trifluoromethyl)pyrimidine-2-carbonyl chloride: A precursor in the synthesis of the target compound, but lacks the morpholine ring.

    2,6-Dimethyl-4-(pyrimidine-2-carbonyl)morpholine: Similar structure but without the trifluoromethyl group, resulting in different chemical properties and applications.

Uniqueness

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine is unique due to the presence of both the morpholine and pyrimidine rings, as well as the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-7-5-18(6-8(2)20-7)11(19)10-16-4-3-9(17-10)12(13,14)15/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYRSDHLZZHOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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